molecular formula C7H7BrO2S B2794739 1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone CAS No. 882748-06-3

1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone

Cat. No. B2794739
CAS RN: 882748-06-3
M. Wt: 235.1
InChI Key: REPQIIAZSSZKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone (BMTE) is an organic compound belonging to the family of thiophenes. It is a highly reactive compound with a wide range of applications in the field of organic synthesis. BMTE is also of great interest to researchers due to its unique properties and potential for use in various scientific applications.

Scientific Research Applications

  • Pyrolysis Products Identification : A study identified the pyrolysis products of a related compound, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, indicating its stability when exposed to heat and the potential formation of unknown substances upon pyrolysis (Texter et al., 2018).

  • In Vivo Metabolism Analysis : Research on 4-bromo-2,5-dimethoxyphenethylamine, a structurally related compound, in rats, reveals insights into potential metabolic pathways, shedding light on the metabolic fate of similar compounds (Kanamori et al., 2002).

  • Synthesis Techniques : The facile synthesis of enantiomerically pure compounds related to 1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone demonstrates advancements in chemical synthesis methods, which could be applicable to the synthesis of this compound as well (Zhang et al., 2014).

  • Characterization of Derivatives : A study on the synthesis and characterization of α-Bromo chalcone derivatives containing a 2-thiene ring provides valuable information on the chemical properties and potential applications of such compounds (Budak & Ceylan, 2009).

  • Molecular Docking Studies : Research involving the synthesis of 2,5-dichloro thienyl substituted thiazole derivatives and their antimicrobial properties, including molecular docking studies, highlights the potential pharmaceutical applications of similarly structured compounds (Sarojini et al., 2010).

  • Application in Polymer Science : A study on the synthesis, characterization, thermal behavior, and dielectric properties of methacrylate polymers containing imine bonding reveals the potential use of similar compounds in the field of polymer science and materials engineering (Solmaz et al., 2021).

  • Antibacterial Activity : Research on the synthesis of novel Thieno[2, 3-d] pyrimidines and their antibacterial activity indicates the potential of this compound derivatives in developing new antibacterial agents (Salahuddin et al., 2009).

properties

IUPAC Name

1-(4-bromo-5-methoxythiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4(9)6-3-5(8)7(10-2)11-6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPQIIAZSSZKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.